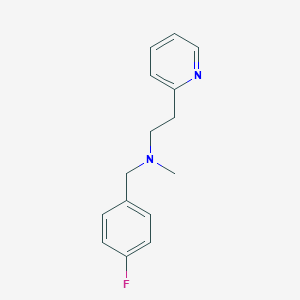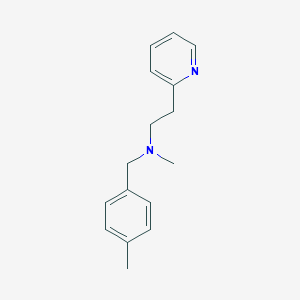![molecular formula C19H21ClFN3O B248913 N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as fallypride and is classified as a dopamine D2/D3 receptor antagonist. In
作用機序
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts as a dopamine D2/D3 receptor antagonist. The compound binds to the dopamine receptors, preventing dopamine from binding to the receptors and inhibiting the downstream signaling pathways. This mechanism of action is believed to be responsible for the compound's potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the dopamine system in the brain. The compound's binding to dopamine receptors leads to decreased dopamine signaling, which can result in changes in behavior and cognitive function. The compound has also been shown to have effects on other neurotransmitter systems, such as the serotonin system.
実験室実験の利点と制限
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide's ability to bind to dopamine D2/D3 receptors makes it a valuable tool in neuroimaging studies. The compound's specificity for these receptors allows for the accurate measurement of dopamine receptor density and availability in the brain. However, the compound's effects on other neurotransmitter systems and the potential for off-target effects must be considered when interpreting the results of these studies.
将来の方向性
There are several future directions for the use of N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in scientific research. One potential area of research is the use of the compound in the development of new therapies for neurological disorders such as schizophrenia, Parkinson's disease, and addiction. The compound's ability to bind to dopamine D2/D3 receptors makes it a potential candidate for the treatment of these disorders. Another area of research is the use of the compound in neuroimaging studies to better understand the role of the dopamine system in these disorders. Finally, the compound's potential effects on other neurotransmitter systems and the potential for off-target effects should be further studied to better understand its overall effects on brain function.
合成法
The synthesis of N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with piperazine in the presence of a base such as sodium hydride. The reaction results in the formation of this compound as a white solid. The compound can be purified through recrystallization or column chromatography.
科学的研究の応用
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. The compound's ability to bind to dopamine D2/D3 receptors makes it a potential candidate for the treatment of these disorders. The compound has also been used in neuroimaging studies to study the dopamine system's role in these disorders.
特性
分子式 |
C19H21ClFN3O |
|---|---|
分子量 |
361.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C19H21ClFN3O/c20-15-5-1-3-7-17(15)22-19(25)9-10-23-11-13-24(14-12-23)18-8-4-2-6-16(18)21/h1-8H,9-14H2,(H,22,25) |
InChIキー |
YQBOSDIJPRIRHY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3F |
正規SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3F |
溶解性 |
54.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)






![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)
![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)
![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)